molecular formula C17H17BrN2O3S B2946913 1-(4-bromo-3-propoxybenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole CAS No. 1428152-30-0

1-(4-bromo-3-propoxybenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole

Cat. No. B2946913
CAS RN: 1428152-30-0
M. Wt: 409.3
InChI Key: WWEQZXLCBUEXKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromo-3-propoxybenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole, also known as BMB, is a chemical compound with potential applications in scientific research. It belongs to the class of benzodiazoles, which are heterocyclic compounds containing a benzene ring fused to a diazole ring. BMB has been found to have a range of biological activities, making it a promising candidate for use in various fields of research.

Mechanism of Action

The mechanism of action of 1-(4-bromo-3-propoxybenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. For example, 1-(4-bromo-3-propoxybenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole has been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation. It has also been found to inhibit the activity of phosphodiesterase, an enzyme that breaks down cyclic nucleotides involved in cellular signaling.
Biochemical and Physiological Effects:
1-(4-bromo-3-propoxybenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole has been found to have a range of biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce inflammation. It has also been found to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-bromo-3-propoxybenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole is its potential as a multi-targeted drug, due to its ability to inhibit multiple enzymes and signaling pathways. It also has relatively low toxicity, making it a safer alternative to some other anti-cancer drugs. However, one limitation of 1-(4-bromo-3-propoxybenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole is its relatively low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research involving 1-(4-bromo-3-propoxybenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole. One area of interest is the development of 1-(4-bromo-3-propoxybenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole derivatives with improved solubility and bioavailability. Another potential direction is the investigation of 1-(4-bromo-3-propoxybenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole's effects on other signaling pathways and enzymes, which could lead to the discovery of new therapeutic targets. Additionally, 1-(4-bromo-3-propoxybenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole could be tested in combination with other drugs to investigate potential synergistic effects.

Synthesis Methods

The synthesis of 1-(4-bromo-3-propoxybenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole involves several steps, starting with the reaction of 3-propoxyaniline with 4-bromo-2-nitrobenzenesulfonyl chloride to form 1-(4-bromo-3-propoxybenzenesulfonyl)-3-propoxyaniline. This intermediate is then reacted with 2-methyl-1H-benzimidazole-5-carboxylic acid to yield 1-(4-bromo-3-propoxybenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole. The overall yield of this process is around 40%.

Scientific Research Applications

1-(4-bromo-3-propoxybenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole has been found to have a range of biological activities, including anti-inflammatory, anti-cancer, and anti-tumor effects. It has also been shown to inhibit the activity of certain enzymes, such as protein kinase C and phosphodiesterase. These properties make 1-(4-bromo-3-propoxybenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole a promising candidate for use in various fields of scientific research, including cancer research, drug discovery, and enzymology.

properties

IUPAC Name

1-(4-bromo-3-propoxyphenyl)sulfonyl-2-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O3S/c1-3-10-23-17-11-13(8-9-14(17)18)24(21,22)20-12(2)19-15-6-4-5-7-16(15)20/h4-9,11H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWEQZXLCBUEXKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)N2C(=NC3=CC=CC=C32)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromo-3-propoxybenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole

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